1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c33-28(31-18-16-30(17-19-31)25-14-8-3-9-15-25)26-21-32(20-23-10-4-1-5-11-23)29-27(26)34-22-24-12-6-2-7-13-24/h1-15,21H,16-20,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFLCPIFAPIWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine involves binding to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization. This leads to cell cycle arrest at the sub-G1 and G2/M phases, ultimately inducing apoptosis in cancer cells . The compound’s ability to disrupt microtubule dynamics is a key factor in its cytotoxic effects.
Comparison with Similar Compounds
1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde (4c)
- Structure : Pyrazole with benzoyl (C₆H₅CO-) at position 1, phenyl at position 3, and a formyl group (-CHO) at position 3.
- Activity : Exhibits antioxidant (IC₅₀ = 12.3 µM) and anti-inflammatory (76% inhibition at 100 mg/kg) properties, comparable to ascorbic acid and indomethacin standards .
- Comparison : The target compound replaces the formyl group with a 4-phenylpiperazine-carbonyl chain, which may enhance receptor binding due to piperazine’s basicity and bulkiness.
1-Methyl-3-[4-(3-Methyl-Benzyl)-Piperazine-1-Carbonyl]-1H-Pyrazole-4-Carboxylic Acid
- Structure : Pyrazole with methyl at position 1, a carboxylic acid at position 4, and a piperazine-linked 3-methylbenzyl group.
- Activity: Not explicitly stated, but carboxylic acid groups often improve solubility and bioavailability .
Diarylmethyl-Piperazine Derivatives
1-((3-(Benzyloxy)-4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)Methyl)-4-Phenylpiperazine (27g)
4-[4-Fluoro-3-(Piperazine-1-Carbonyl)Benzyl]-1(2H)-Phthalazinone
- Structure: Phthalazinone linked to a fluorobenzyl-piperazine-carbonyl group.
- Activity : Inhibits PARP-1/2 (IC₅₀ = 1.2 nM), with oral bioavailability in cancer models .
- Comparison: The phthalazinone core differs from pyrazole, but both compounds use piperazine-carbonyl groups for enzyme inhibition, suggesting shared synthetic strategies.
Piperazine-Containing Anticancer Agents
3-[4-(3-Chlorophenyl)-1-Piperazinyl]-1-[5-Methyl-1-(2-Pyrimidinyl)-4-Pyrazolyl]-1-Trans-Propene
- Structure : Pyrazole linked to a chlorophenyl-piperazine via a propenyl chain.
- Activity : Antitumor activity in vivo (T/C = 32% at 25 mg/kg) with improved cytotoxicity over earlier analogs .
- Comparison : The target compound’s benzyl/benzyloxy groups may reduce metabolic degradation compared to the chlorophenyl and propenyl groups here.
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a benzyl and benzyloxy substituent, linked to a phenylpiperazine moiety through a carbonyl group. The molecular formula is with a molecular weight of 366.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 2580254-48-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound.
- Introduction of Benzyl and Benzyloxy Groups : These groups are incorporated through nucleophilic substitution reactions.
- Carbonylation : The final step involves linking the pyrazole derivative to the phenylpiperazine through carbonylation reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways associated with pain and inflammation.
Biological Activity and Therapeutic Implications
Research indicates that this compound exhibits several pharmacological activities:
Anti-inflammatory Effects
Studies have shown that derivatives of pyrazole compounds can significantly reduce inflammation in animal models. For instance, compounds similar to this compound demonstrated potent anti-inflammatory effects in models of arthritis, suggesting potential for therapeutic use in chronic inflammatory diseases .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation . Further research is needed to elucidate its efficacy against specific cancer types.
Neuroprotective Effects
Recent investigations into pyrazole derivatives have highlighted their neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's . The mechanism may involve the modulation of neuroinflammatory processes.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Inflammation : A study demonstrated that a related pyrazole compound reduced edema in rat paw models when administered at doses as low as 10 mg/kg .
- Cancer Cell Line Study : Another investigation reported that a structurally similar compound inhibited proliferation in breast cancer cell lines with an IC50 value of 12 µM .
- Neuroprotection : Research indicated that certain pyrazoles could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential role in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine, and how do reaction conditions influence yield?
- Methodology : A modular approach is recommended:
- Step 1 : Synthesize the pyrazole core via cyclocondensation of substituted hydrazines and β-ketoesters (e.g., ethyl acetoacetate) under reflux in ethanol .
- Step 2 : Functionalize the pyrazole at the 4-position with benzyloxy and benzyl groups using nucleophilic substitution (e.g., benzyl bromide in DMF with K₂CO₃) .
- Step 3 : Couple the pyrazole-carboxylic acid derivative to 4-phenylpiperazine via amide bond formation (e.g., HATU/DIPEA in DCM) .
- Critical Variables : Solvent polarity (DCM vs. DMF), catalyst loading (e.g., 0.3 equiv. CuSO₄·5H₂O for click chemistry), and purification via silica gel chromatography (hexane:ethyl acetate gradients) .
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Confirm benzyl protons (δ 4.5–5.5 ppm for CH₂ groups) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic protons from phenyl/pyrazole appear at δ 7.0–8.5 ppm .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹ for amide and pyrazole C=O) and C-O-C ether bonds (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What strategies address poor aqueous solubility during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or cell culture media .
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) on the benzyl or phenyl substituents while monitoring SAR .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with kinase targets?
- Protocol :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).
- Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare binding poses with co-crystallized inhibitors (PDB: 1M17) and validate via MM-GBSA free energy calculations .
- Key Interactions : The pyrazole carbonyl may form hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR), while the benzyl groups occupy hydrophobic pockets .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Standardization : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and assay conditions (e.g., 48-h incubation, 10 µM dose).
- Orthogonal Assays : Confirm kinase inhibition via fluorescence polarization (FP) and Western blotting for phosphorylated targets .
- Data Reprodubility : Cross-validate in ≥3 independent labs, adhering to OECD guidelines .
Q. How can stability studies under physiological conditions guide formulation?
- Forced Degradation : Expose the compound to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS .
- Key Findings : The benzyl ether linkage may hydrolyze in acidic conditions, suggesting enteric coating for oral delivery .
Methodological Challenges
Q. Which analytical methods quantify trace impurities in bulk samples?
- HPLC-DAD/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water:acetonitrile + 0.1% TFA). Detect impurities at 254 nm .
- LC-MS/MS : Identify impurities via fragmentation patterns and compare with synthetic byproducts (e.g., de-benzylated intermediates) .
Q. How do structure-activity relationship (SAR) studies guide lead optimization?
- Focus Areas :
- Piperazine Substitution : Replace phenyl with heteroaryls (e.g., pyridinyl) to enhance solubility .
- Benzyloxy Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve metabolic stability .
Q. What in silico tools predict metabolic liabilities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
